Physicochemical Profiling and Analytical Workflows for 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic Acid: A Critical Lornoxicam Intermediate
Physicochemical Profiling and Analytical Workflows for 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic Acid: A Critical Lornoxicam Intermediate
Executive Summary & Core Context
5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 70374-36-6) is a highly functionalized thiophene derivative that serves as a foundational building block in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam[1]. Within the pharmaceutical quality control landscape, this molecule is not only a critical starting material (SM) but also a heavily monitored process-related impurity and hydrolytic degradation product—frequently designated in pharmacopeial monographs as Lornoxicam Impurity 5, 9, or 10[2][3].
As a Senior Application Scientist, understanding the physicochemical behavior of this molecule is paramount. Its unique electronic properties dictate both the thermodynamic feasibility of downstream synthetic cyclizations and the chromatographic strategies required for its isolation. This whitepaper provides a rigorous technical analysis of its structural architecture, mechanistic role in API synthesis, and field-proven analytical workflows.
Structural and Physicochemical Architecture
The molecule features a rigid, electron-rich thiophene scaffold substituted with three distinct functional groups: a carboxylic acid at C2, a methylsulfamoyl group at C3, and a chlorine atom at C5[1].
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Electronic Effects and pKa Shift : The electron-withdrawing nature of the C5-chloro (-I effect) and the C3-sulfonamide (-I and -M effects) significantly depletes the electron density of the thiophene ring. Consequently, the C2-carboxylic acid is highly acidic. While unsubstituted thiophene-2-carboxylic acid has a pKa of 3.53, the synergistic electron-withdrawing effects in this molecule lower the estimated pKa to approximately 2.5–3.0. The secondary sulfonamide proton acts as a weak acid (pKa ~8.5–9.5).
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Solubility and Lipophilicity : Exhibiting a Polar Surface Area (PSA) of 120.09 Ų and a predicted LogP of 2.48[2], the free acid demonstrates poor aqueous solubility at low pH. However, it dissolves readily in basic aqueous solutions (due to carboxylate formation) and polar aprotic solvents such as DMSO, DMF, and Acetonitrile.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source |
| IUPAC Name | 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | [1] |
| CAS Registry Number | 70374-36-6 | [1] |
| Molecular Formula | C₆H₆ClNO₄S₂ | [1] |
| Molecular Weight | 255.7 g/mol | [1] |
| Polar Surface Area (PSA) | 120.09 Ų | [2] |
| LogP (Predicted) | 2.48 | [2] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [2] |
| Common Synonyms | Lornoxicam Impurity 5, 9, 10 | [1][3] |
Mechanistic Role in Lornoxicam Synthesis & Degradation
In industrial API manufacturing, this compound is typically first esterified to protect the carboxylic acid. It is then subjected to N-alkylation using methyl bromoacetate. This critical intermediate undergoes a base-catalyzed Dieckmann-type cyclization (often utilizing sodium methoxide) to construct the thieno[2,3-e]-1,2-thiazine-1,1-dioxide core[4]. A final amidation step with 2-aminopyridine yields the active Lornoxicam[5].
Conversely, under forced hydrolytic conditions (extreme pH or thermal stress), the thiazine ring of Lornoxicam can undergo ring-opening, and the amide/ester linkages can cleave, reverting the molecule back toward this stable thiophene-carboxylic acid derivative. Monitoring its presence is therefore mandatory for stability-indicating assays.
Fig 1: Mechanistic lifecycle of the intermediate in Lornoxicam synthesis and degradation.
Experimental Methodologies: Analytical Profiling & Isolation
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every experimental choice.
Workflow 1: RP-HPLC-UV/MS for Impurity Profiling
Causality & Rationale: Because the target molecule contains a highly acidic carboxylic acid (pKa ~2.5–3.0), the mobile phase must be heavily acidified to a pH at least 1 unit below the pKa (e.g., pH < 2.0). This ensures the molecule remains fully protonated. Failure to suppress ionization results in multiple protonation states during elution, leading to severe peak tailing and poor retention on a reversed-phase C18 column. 0.1% Trifluoroacetic acid (TFA) is utilized as both an ion-pairing and acidifying agent.
Step-by-Step Protocol:
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Sample Preparation: Dissolve the API sample in a diluent of 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL. Sonicate for 10 minutes to ensure complete solubilization.
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Chromatographic Separation:
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Column: C18 (250 mm × 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in LC-MS grade Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 10% B to 80% B over 20 minutes.
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Detection: Monitor via Photodiode Array (PDA) at 280 nm (optimal for the isolated thiophene intermediate) and 376 nm (optimal for the conjugated Lornoxicam API)[6].
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Self-Validation (System Suitability): The system is validated only if the resolution factor ( Rs ) between the API peak and the impurity peak is > 2.0, and the tailing factor for the impurity is < 1.5.
Table 2: RP-HPLC Method Parameters
| Parameter | Specification | Scientific Rationale |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides optimal hydrophobic retention for the thiophene core. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses carboxylic acid ionization (pH < 2.0). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Ensures sharp elution of the lipophilic impurity. |
| Flow Rate | 1.0 mL/min | Balances theoretical plate resolution and analysis time. |
| Detection | PDA (280 nm & 376 nm) | Dual-wavelength captures both the intermediate and the API. |
Workflow 2: pKa Determination via Potentiometric Titration (Yasuda-Shedlovsky Method)
Causality & Rationale: The poor aqueous solubility of the unionized acid prevents direct aqueous titration. We perform titrations in varying ratios of Methanol/Water and extrapolate to 0% organic modifier to find the true aqueous thermodynamic pKa.
Step-by-Step Protocol:
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Preparation: Prepare 1 mM solutions of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.
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Ionic Strength Control: Add a constant background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength across all samples.
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Titration: Titrate with standardized 0.1 M NaOH using a calibrated glass electrode under an inert nitrogen atmosphere to prevent CO₂ absorption.
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Extrapolation: Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the thermodynamic pKa.
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Self-Validation: System validity is confirmed by titrating a known standard (e.g., benzoic acid) under identical conditions. The extrapolated pKa must fall within ±0.05 units of established literature values.
Fig 2: RP-HPLC-UV/MS analytical workflow for impurity profiling and quantification.
References
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PubChem (National Center for Biotechnology Information) . "5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 - PubChem".[1] URL:[Link]
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Veeprho . "Lornoxicam Impurity 5 | CAS 70374-36-6 - Veeprho".[3] URL:[Link]
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Google Patents (CN108218895B) . "The method of one pot process Lornoxicam intermediate".[4] URL:
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ResearchGate . "Design of Meloxicam and Lornoxicam Transdermal Patches: Preparation, Physical Characterization, ex Vivo and in Vivo Studies".[6] URL:[Link]
Sources
- 1. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 | CID 20380262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. veeprho.com [veeprho.com]
- 4. CN108218895B - The method of one pot process Lornoxicam intermediate - Google Patents [patents.google.com]
- 5. Buy N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam | 1246819-40-8 [smolecule.com]
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